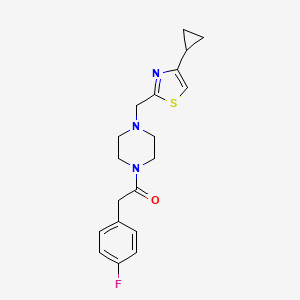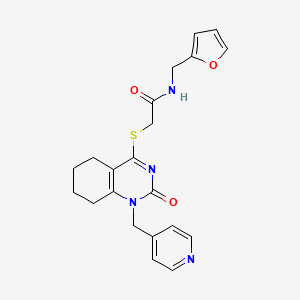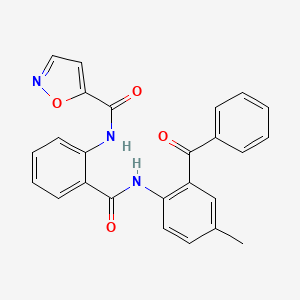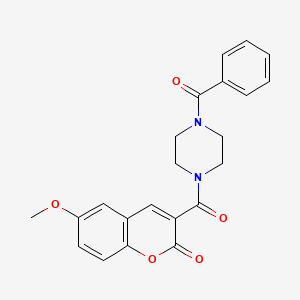![molecular formula C20H24N4O4S B2488949 N-butyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021262-96-3](/img/structure/B2488949.png)
N-butyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of chemicals that incorporate several heterocyclic structures, including pyrazolo[3,4-b]pyridine, which is known for its diverse pharmacological activities. The presence of furan and tetrahydrothiophene dioxides suggests unique chemical and physical properties, contributing to its potential utility in various scientific fields.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from basic heterocyclic compounds. For instance, the synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles from N-(furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine demonstrates complex reactions including alkylation, cyclization, and condensation steps, highlighting the intricate nature of synthesizing such compounds (El-Essawy & Rady, 2011).
Molecular Structure Analysis
The molecular structure analysis of similar compounds, such as the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, employs computational methods like AM1 molecular orbital method and conformational analysis to identify distinct conformations and their stability, providing insights into the compound's 3D structure and its interaction with biological receptors (Shim et al., 2002).
Chemical Reactions and Properties
The reactivity of these compounds can vary significantly based on their functional groups and structural configuration. Studies on the functionalization reactions of related pyrazole derivatives highlight the role of specific conditions in achieving desired products, demonstrating the compound's versatile chemical behavior (Yıldırım, Kandemirli & Demir, 2005).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, of these compounds are crucial for their application in material science and pharmaceuticals. For example, studies on novel pyrazolo[3,4-b] pyridine derivatives provide insights into their spectral analysis, quantum studies, and thermodynamic properties, indicating the influence of molecular structure on these physical characteristics (Halim & Ibrahim, 2022).
Chemical Properties Analysis
Chemical properties, including reactivity towards other chemicals, stability under different conditions, and potential for undergoing various chemical reactions, are fundamental for determining the utility of these compounds in chemical syntheses and as potential drugs. The synthesis and chemical characterization of related compounds, such as 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide, shed light on the diverse chemical behavior and applications of these molecules (Yamamoto et al., 2016).
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Research on heterocyclic compounds, such as pyrazolo[3,4-b]pyridines, often focuses on the synthesis of novel derivatives with potential pharmacological activities. For instance, studies have explored the synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on related structures, which could be applied in the development of new therapeutic agents (El-Essawy & Rady, 2011).
Molecular Interaction Studies
Understanding the molecular interactions of compounds with biological targets is crucial for drug design. Research on compounds like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide has provided insights into the conformational preferences and binding interactions with receptors, which can inform the design of new compounds with desired biological activities (Shim et al., 2002).
Functionalization Reactions
The functionalization of pyrazole derivatives can lead to the creation of compounds with diverse biological activities. Studies have investigated the functionalization reactions of related compounds, providing a foundation for the synthesis of novel derivatives with potential applications in medicinal chemistry (Yıldırım et al., 2005).
Antiprotozoal Agents
Derivatives of imidazo[1,2-a]pyridines, which share structural similarities with the compound , have been explored as antiprotozoal agents. Such research demonstrates the potential of heterocyclic compounds in the treatment of protozoal infections, highlighting a significant area of application for related compounds (Ismail et al., 2004).
Anti-inflammatory and Antibacterial Agents
Pyrazoline derivatives, related to the compound , have been synthesized and evaluated for their anti-inflammatory and antibacterial activities. This research area is significant for the development of new therapeutic agents to combat inflammation and bacterial infections (Ravula et al., 2016).
Propiedades
IUPAC Name |
N-butyl-1-(1,1-dioxothiolan-3-yl)-6-(furan-2-yl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S/c1-3-4-8-21-20(25)15-11-16(17-6-5-9-28-17)22-19-18(15)13(2)23-24(19)14-7-10-29(26,27)12-14/h5-6,9,11,14H,3-4,7-8,10,12H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCOFJQDZWAMHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC(=NC2=C1C(=NN2C3CCS(=O)(=O)C3)C)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-{[(1Z)-4,4,4-trifluoro-2-[(Z)-furan-2-carbonyl]-3-oxobut-1-EN-1-YL]amino}benzoate](/img/structure/B2488866.png)
![4-chloro-3-nitro-N-[(E)-2-phenylethenyl]sulfonyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2488867.png)

![4-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1H-indole](/img/structure/B2488869.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-(4-(methylsulfonyl)phenyl)propanamide](/img/structure/B2488871.png)
![(Z)-methyl 2-((3-methoxy-2-naphthoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2488872.png)

![5-(6-Methylpyrimidin-4-yl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole;dihydrochloride](/img/structure/B2488877.png)

![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-N'-(3-methoxybenzyl)ethanediamide](/img/structure/B2488880.png)

![3-butyl-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2488883.png)
![N-(butan-2-yl)-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2488887.png)
![Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2488888.png)